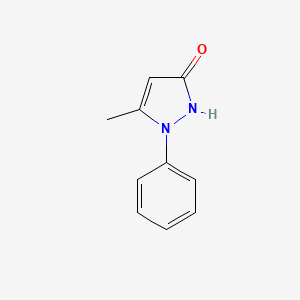![molecular formula C12H15NO3 B2931144 N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411246-17-6](/img/structure/B2931144.png)
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide, also known as MMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide in lab experiments is its ability to inhibit specific enzymes and proteins, making it a potential candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide, including its potential applications in cancer therapy, as well as its use as a tool for studying specific cellular processes. Other areas of research include the synthesis of analogs of this compound with improved properties, as well as the development of new methods for synthesizing this compound and its analogs.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, making it a promising candidate for drug development and other applications.
Synthesemethoden
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methoxy-5-methylbenzyl chloride with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with epichlorohydrin to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(5-10(4-8)15-2)6-13-12(14)11-7-16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPLNWQVPHSQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CNC(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)


![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)
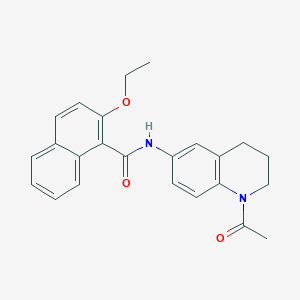
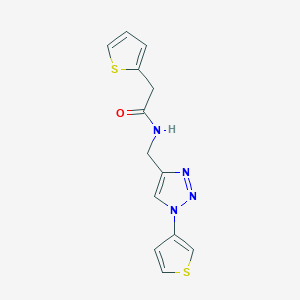

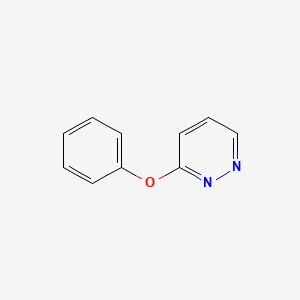
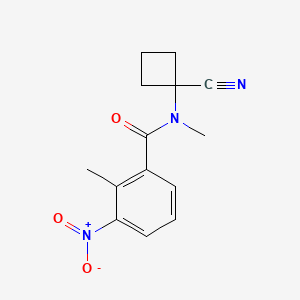
![2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)
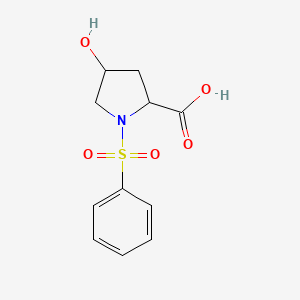
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2931083.png)
